Fmoc-Val-Ser(Psime,Mepro)-OH Fmoc-Val-Ser(Psime,Mepro)-OH
Brand Name: Vulcanchem
CAS No.: 186023-49-4
VCID: VC0186067
InChI: InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31)/t21-,22-/m0/s1
SMILES: CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H30N2O6
Molecular Weight: 466.534

Fmoc-Val-Ser(Psime,Mepro)-OH

CAS No.: 186023-49-4

Cat. No.: VC0186067

Molecular Formula: C26H30N2O6

Molecular Weight: 466.534

* For research use only. Not for human or veterinary use.

Fmoc-Val-Ser(Psime,Mepro)-OH - 186023-49-4

Specification

CAS No. 186023-49-4
Molecular Formula C26H30N2O6
Molecular Weight 466.534
IUPAC Name (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Standard InChI InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31)/t21-,22-/m0/s1
Standard InChI Key KLYUTTJBDDHKOC-VXKWHMMOSA-N
SMILES CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Molecular Identity and Chemical Properties

Fmoc-Val-Ser(Psime,Mepro)-OH, also known by its systematic name (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid, is a peptide derivative with significant applications in biochemical research. This compound has a molecular formula of C26H30N2O6 and a molecular weight of 466.5 g/mol as documented in the PubChem database . It was first added to the PubChem database in 2014, with the most recent modification to its entry occurring in February 2025, indicating ongoing research interest in this compound .

The chemical structure features several key components that contribute to its functionality: the Fmoc protecting group at the N-terminus, the valine residue with its characteristic isopropyl side chain, and the serine residue modified to form a pseudoproline ring structure. This unique arrangement confers specific conformational properties that make it valuable in peptide synthesis and other applications. The compound also contains a carboxyl group at the C-terminus, allowing for further peptide chain extension.

The pseudoproline modification, denoted as Psi(Me,Me)pro, involves the cyclization of the serine side chain with the amide nitrogen, resulting in a five-membered oxazolidine ring with geminal dimethyl substitution. This structural modification serves to introduce specific backbone constraints that can significantly influence the properties of peptides synthesized using this building block.

Synthesis and Preparation Methodologies

The synthesis of Fmoc-Val-Ser(Psime,Mepro)-OH employs advanced peptide chemistry techniques, typically following solid-phase peptide synthesis (SPPS) principles. While specific synthetic routes for this exact compound aren't detailed in the available search results, the approaches likely parallel those used for similar pseudoproline-containing peptide derivatives.

The synthetic strategy would typically begin with the preparation of the pseudoproline unit by cyclization of a protected serine derivative to form the dimethyloxazolidine ring structure. This is followed by peptide coupling with Fmoc-protected valine using standard coupling reagents such as HBTU, HATU, or DIC in the presence of a suitable base like DIPEA. The final compound would be obtained after appropriate deprotection steps that preserve the Fmoc group while removing other protecting groups.

The preparation of this compound requires careful control of reaction conditions to ensure stereochemical integrity, particularly at the chiral centers present in both the valine and serine residues. The synthetic protocol would need to minimize racemization risks, which are common challenges in peptide synthesis involving sensitive amino acids.

Table 1: Typical Reaction Conditions for Peptide Coupling in Fmoc-Val-Ser(Psime,Mepro)-OH Synthesis

ParameterConditionFunction
Coupling ReagentsHBTU, HATU, or DICActivation of carboxylic acid
BaseDIPEA or NMMDeprotonation of amino component
SolventDMF or NMPDissolution of reagents
Temperature20-25°COptimization of reaction rate while minimizing side reactions
Reaction Time1-2 hoursSufficient time for complete coupling
MonitoringHPLC or TLCVerification of reaction completion

Applications in Scientific Research

Fmoc-Val-Ser(Psime,Mepro)-OH finds extensive applications across multiple domains of scientific research, particularly in fields requiring precise control of peptide conformation and improved synthetic outcomes.

Peptide Synthesis Enhancement

This compound serves as a key building block in the synthesis of complex peptides, enabling researchers to create structures with specific conformational properties . The incorporation of pseudoproline residues like those in Fmoc-Val-Ser(Psime,Mepro)-OH has been demonstrated to prevent aggregation during peptide synthesis, a common challenge when working with hydrophobic or β-sheet-forming sequences. This aggregation-disrupting property significantly improves synthesis yields and purity, making previously challenging peptide sequences accessible to researchers.

The pseudoproline modification temporarily constrains the peptide backbone during synthesis, preventing the formation of secondary structures that could lead to intermolecular aggregation. After synthesis completion, the pseudoproline can be converted back to serine under acidic conditions, restoring the natural amino acid sequence while having facilitated the synthetic process.

Drug Development Applications

The unique properties of Fmoc-Val-Ser(Psime,Mepro)-OH make it particularly valuable in designing peptide-based therapeutics . Peptides containing pseudoproline residues often exhibit enhanced stability against enzymatic degradation, prolonging their half-life in biological systems. Additionally, the conformational constraints introduced by the pseudoproline can enhance binding affinity and selectivity for target receptors or enzymes, potentially improving therapeutic efficacy.

Researchers utilize this compound in the development of peptide drugs targeting specific biological pathways, where precise control of peptide conformation is critical for receptor recognition and binding. The improved synthetic accessibility of complex peptides through pseudoproline incorporation has expanded the repertoire of potential peptide drug candidates that can be practically synthesized and evaluated.

Bioconjugation and Protein Engineering

Fmoc-Val-Ser(Psime,Mepro)-OH plays a significant role in bioconjugation processes, where it helps attach peptides to other molecules such as antibodies or drugs, thereby improving delivery systems in targeted therapies . The controlled conformation provided by the pseudoproline can enhance the presentation of functional groups for conjugation chemistry, leading to more efficient and site-specific bioconjugation outcomes.

In protein engineering applications, this compound aids in the modification of proteins to explore new functionalities and improve stability and activity . By incorporating pseudoproline-containing segments into protein structures, researchers can modulate folding pathways, stabilize specific conformations, or introduce new functional properties that enhance the protein's performance for therapeutic or biotechnological applications.

Comparative Analysis with Similar Compounds

Fmoc-Val-Ser(Psime,Mepro)-OH belongs to a family of pseudoproline-containing peptide derivatives that share similar structural features but differ in their amino acid composition. A comparative analysis provides insight into the unique characteristics and advantages of this specific compound.

Table 2: Comparison of Fmoc-Val-Ser(Psime,Mepro)-OH with Related Pseudoproline Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPrimary Applications
Fmoc-Val-Ser(Psime,Mepro)-OHC26H30N2O6466.5Contains valine and serine-based pseudoprolinePeptide synthesis, drug development
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OHC33H43N3O8605.72Contains lysine with Boc protection and threonine-based pseudoprolineEnhanced peptide solubility, bioconjugation
Fmoc-Val-Thr(Psime,Mepro)-OHC27H32N2O6480.56Contains threonine-based pseudoproline instead of serineSimilar to Fmoc-Val-Ser variant but with different conformational preferences

Current Research Trends and Future Perspectives

Research involving Fmoc-Val-Ser(Psime,Mepro)-OH continues to evolve, with emerging applications in various fields of biochemical and pharmaceutical research. Current trends indicate increasing interest in using pseudoproline-containing building blocks for the development of cyclic peptides, which often exhibit enhanced stability and improved pharmacokinetic properties compared to their linear counterparts.

The incorporation of Fmoc-Val-Ser(Psime,Mepro)-OH in peptide synthesis provides researchers with tools to address challenging sequences that were previously difficult to synthesize due to aggregation issues. This has expanded the chemical space of accessible peptides, enabling the exploration of novel bioactive sequences with potential therapeutic applications.

Future research directions may include the development of new pseudoproline derivatives with enhanced properties, exploration of the effects of pseudoprolines on peptide conformation and biological activity, and application of pseudoproline-containing peptides in targeted drug delivery systems. The continued refinement of synthetic methodologies for producing and incorporating these building blocks will likely lead to more efficient and versatile approaches for peptide engineering.

As peptide therapeutics gain increased attention in the pharmaceutical industry, compounds like Fmoc-Val-Ser(Psime,Mepro)-OH will likely play an increasingly important role in enabling the synthesis of complex, conformationally defined peptides with optimized pharmacological properties.

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